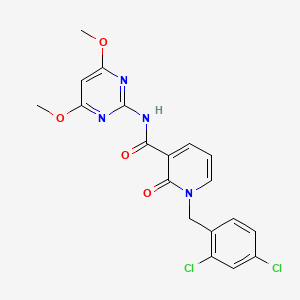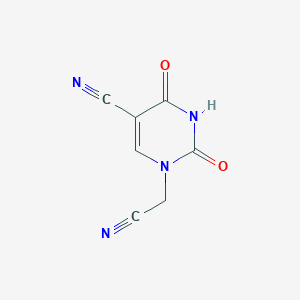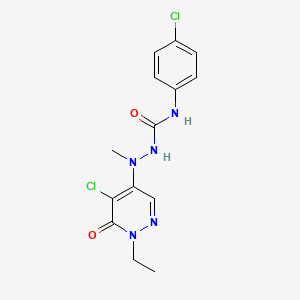
4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole
Vue d'ensemble
Description
The compound “4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The compound also contains a phenylsulfonyl group (-SO2Ph), a 3,4-dimethoxyphenyl group, and a methyl group attached to the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 3,4-dimethoxyphenyl derivative with a phenylsulfonyl derivative in the presence of a base. The exact synthesis route would depend on the available starting materials and the desired conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The 3,4-dimethoxyphenyl group and the phenylsulfonyl group would be attached to this ring, along with a methyl group .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the pyrazole ring, the 3,4-dimethoxyphenyl group, the phenylsulfonyl group, and the methyl group .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Synthesis and Bioactivity: The compound’s unique structure makes it a potential candidate for drug development. Researchers have synthesized it using catalytic protocols, such as the Michael addition of N-heterocycles to chalcones . Although the yield may be moderate due to retro-Michael reactions, this methodology demonstrates good green metrics. Investigating its bioactivity and potential therapeutic applications could be a fruitful avenue.
Organic Synthesis
Aza-Michael Reaction: The aza-Michael reaction, a powerful synthetic tool, allows access to β-aminocarbonyl derivatives. By conjugate addition of N-heterocycles to α,β-unsaturated ketones, researchers can prepare β-heteroarylated carbonyl compounds . The compound’s triazole moiety contributes to its reactivity, making it an interesting substrate for such transformations.
Agrochemicals
Fungicides and Herbicides: 3-aryl-3-triazolylpropiophenones, including derivatives of our compound, have been efficient components in fungicide, bactericide, and herbicide formulations . Investigating their mode of action and optimizing their efficacy could benefit agriculture and crop protection.
Muscle Relaxants
Papaverin Intermediate: The compound serves as an intermediate in the synthesis of the muscle relaxant papaverin . Understanding its role in the synthesis pathway and exploring related analogs may contribute to drug discovery.
Isochromanone Synthesis
Isochromanone Formation: When reacted with formaldehyde in the presence of acid, the compound yields an isochromanone . This reaction pathway could be further explored for the synthesis of related compounds.
Modified Diterpenes
Nimbidiol Derivatives: Researchers have used the compound in the preparation of modified diterpene nimbidiol derivatives . Investigating their biological activity and potential applications could be valuable.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential uses. For example, it might be interesting to study its potential applications in pharmaceuticals, given that many pyrazole derivatives have biological activity .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-(3,4-dimethoxyphenyl)-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-16(14-9-10-17(23-2)18(11-14)24-3)12-20(19-13)25(21,22)15-7-5-4-6-8-15/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUXBIOAJGDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174689 | |
| Record name | 4-(3,4-Dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole | |
CAS RN |
321526-10-7 | |
| Record name | 4-(3,4-Dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321526-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3035398.png)
![(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B3035399.png)

![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3035402.png)
![[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035407.png)




![(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine](/img/structure/B3035413.png)
![1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3035415.png)